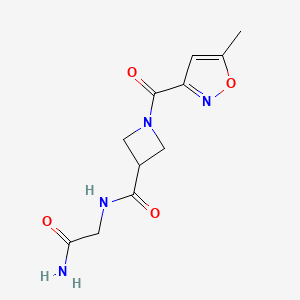

N-(2-amino-2-oxoethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-amino-2-oxoethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide, also known as AOZ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AOZ is a synthetic molecule that belongs to the class of azetidine-3-carboxamide derivatives.

Aplicaciones Científicas De Investigación

Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation

This compound, represented by 5-methylisoxazole-3-carboxamide (MICA), directs Pd-catalyzed activation of inert γ-C(sp(3))-H bonds for C-C bond formation, leading to the synthesis of γ-substituted non-natural amino acids. The MICA directing group facilitates selective and efficient arylation and alkylation of several α-aminobutanoic acid derivatives. This approach is notable for its convenience in the removal and recovery of the MICA directing group under mild conditions, highlighting its potential in synthesizing complex molecules (Pasunooti et al., 2015).

Novel Transformations in Gewald Thiophenes

In another study, transformations of amino and carbonyl/nitrile groups in Gewald thiophenes were explored for thienopyrimidine synthesis. The research showcases new synthetic pathways for derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, among others. This work provides insights into the versatility of amino and carbonyl/nitrile group transformations in heterocyclic chemistry (Pokhodylo et al., 2010).

Antitumor Properties

The compound has been implicated in antitumor studies, particularly in the synthesis and chemistry of imidazotetrazines with potential broad-spectrum antitumor activities. Such compounds may act as prodrugs, transforming into active agents in specific physiological conditions, indicating their significance in developing novel cancer therapies (Stevens et al., 1984).

Biosynthesis of Polyoxins

Research into the biosynthesis of polyoxins, nucleoside peptide antibiotics, reveals the metabolic role of L-isoleucine as a precursor for 3-ethylidene-L-azetidine-2-carboxylic acid (polyoximic acid). This discovery underscores the compound's importance in the biosynthetic pathways leading to the production of polyoxins by Streptomyces cacaoi var. asoensis, highlighting the intricate relationships between amino acids and antibiotic biosynthesis (Isono et al., 1975).

Propiedades

IUPAC Name |

N-(2-amino-2-oxoethyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-6-2-8(14-19-6)11(18)15-4-7(5-15)10(17)13-3-9(12)16/h2,7H,3-5H2,1H3,(H2,12,16)(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJWOLOXKKKRJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B2765157.png)

![1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2765162.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765164.png)

![(Z)-1-(4-methylbenzyl)-3-((phenylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765165.png)

methanamine](/img/structure/B2765168.png)

![1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2765171.png)